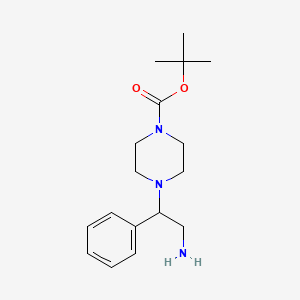

叔丁基-4-(2-氨基-1-苯乙基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (T-BAPC) is an aromatic amine compound with a wide range of applications in the laboratory. It is a versatile compound that can be used in a variety of chemical reactions, such as synthesis, as well as in scientific research applications. T-BAPC has several biochemical and physiological effects and is used in a variety of laboratory experiments.

科学研究应用

新型有机化合物的合成

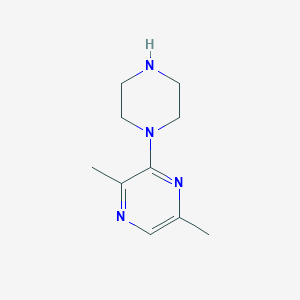

该化合物是合成各种新型有机化合物的通用砌块,包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 。这些衍生物表现出广泛的生物活性,这可以归因于哌嗪环的构象灵活性和极性氮原子。

抗菌和抗真菌活性

N-Boc哌嗪的衍生物,如叔丁基-4-(2-氨基-1-苯乙基)哌嗪-1-羧酸酯,已被研究其抗菌和抗真菌性质。它们对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌等微生物表现出中等活性 。

抗癌研究

含有哌嗪环的化合物已被研究其潜在的抗癌性质。与大分子良好相互作用的能力使它们成为肿瘤学药物发现领域的合适候选者 。

抗寄生虫和抗组胺作用

哌嗪衍生物也因其抗寄生虫和抗组胺作用而被研究。这些活性对于开发治疗寄生虫感染和过敏反应的新疗法至关重要 。

抗抑郁特性

将哌嗪环整合到分子中被认为是开发抗抑郁剂的重要合成策略。这些化合物的理化性质可以调整以增强其与生物靶点的相互作用 。

药物发现和开发

由于其易于修饰、合适的碱性、水溶性和形成氢键的能力,叔丁基-4-(2-氨基-1-苯乙基)哌嗪-1-羧酸酯在药物发现中具有重要意义。它可用于合成许多生物活性分子和含哌嗪药物的中间体,表明其在开发新药方面的潜在应用.

作用机制

Target of Action

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The piperazine ring structure is known for its conformational flexibility and the polar nitrogen atoms in the piperazine ring, which can enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these structural features.

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These properties suggest that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a white solid and is stable under normal temperatures . It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .

属性

IUPAC Name |

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUBWBKZLPMFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397458 |

Source

|

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444892-54-0 |

Source

|

| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)